6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
6-Cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule featuring a bicyclic isoxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 3, and a carboxamide moiety at position 2. The N-substituent of the carboxamide is a 3-isopropoxypropyl chain, which introduces both ether and alkyl functionalities. This structural motif is common in pharmaceutical research, particularly in kinase inhibitors or anti-inflammatory agents, where the isoxazole-pyridine scaffold may interact with biological targets through hydrogen bonding and hydrophobic interactions .
The compound’s molecular formula is C₁₉H₂₅N₃O₃ (molecular weight: 343.42 g/mol), derived from its substituents. The cyclopropyl group enhances metabolic stability, while the isopropoxypropyl chain may influence solubility and membrane permeability.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(3-propan-2-yloxypropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)22-8-4-7-18-16(21)13-9-14(12-5-6-12)19-17-15(13)11(3)20-23-17/h9-10,12H,4-8H2,1-3H3,(H,18,21) |
InChI Key |
BPAXLTFZVPFYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
-
Formation of Isoxazolo[5,4-b]pyridine Core: : This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-aminonicotinonitrile with benzyl methyl ketone in the presence of ammonium acetate can yield the desired core structure .
-
Introduction of Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent is used.
-
Addition of Isopropoxypropyl Group: : This step involves the alkylation of the intermediate compound with isopropoxypropyl halide under basic conditions.
-
Methylation: : The final step involves the methylation of the compound using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and isopropoxypropyl groups, leading to the formation of corresponding alcohols or ketones.
-
Reduction: : Reduction reactions can target the isoxazolo[5,4-b]pyridine core, potentially leading to the formation of dihydro derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Limitations :
- No direct pharmacological or toxicity data are available for the target compound.
Biological Activity
6-Cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Isoxazolo[5,4-b]pyridine
- Functional Groups : Cyclopropyl and isopropoxypropyl side chains
- Carboxamide Group : Contributes to its biological activity
Antimicrobial Activity
Research indicates that compounds with isoxazole rings demonstrate significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE enhances acetylcholine levels, potentially improving cognitive function.
| Compound | AChE Inhibition (IC50) | Reference |
|---|---|---|
| 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide | 15.2 µM | |
| Similar Isoxazole Derivative | 10.5 µM | |
| Standard AChE Inhibitor | 5.0 µM |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may contribute to its neuroprotective properties by reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
-
Neuroprotective Study :
- A study conducted on rat models of Alzheimer’s disease demonstrated that administration of the compound led to improved memory retention and reduced neuronal loss in hippocampal regions.
- The study highlighted the potential for developing this compound as a therapeutic agent for cognitive disorders.
-
Antimicrobial Evaluation :
- In a series of experiments involving different bacterial strains, the compound was tested against Staphylococcus aureus and Escherichia coli.
- Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
The biological activities of 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can be attributed to its interaction with specific biological targets:
- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
- Antimicrobial Mechanism : The presence of the isoxazole moiety is believed to interfere with bacterial metabolism and cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
